Fmoc-D-3-Carbamoylphe
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Overview
Description
Fmoc-D-3-Carbamoylphe: is a derivative of phenylalanine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amine group during peptide synthesis. This protecting group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis (SPPS).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-3-Carbamoylphe typically involves the protection of the amine group of D-3-carbamoylphenylalanine with the Fmoc group. This can be achieved by reacting D-3-carbamoylphenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amine group to form the Fmoc-protected derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers in industrial settings allows for efficient and scalable production of Fmoc-protected amino acids.
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-3-Carbamoylphe undergoes several types of chemical reactions, primarily involving the Fmoc protecting group. These include:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine in N,N-dimethylformamide (DMF).
Common Reagents and Conditions:
Major Products:
Deprotection: The major product is the free amine of D-3-carbamoylphenylalanine.
Coupling: The major products are peptides with the this compound residue incorporated into the peptide chain.
Scientific Research Applications
Chemistry: Fmoc-D-3-Carbamoylphe is widely used in the synthesis of peptides and peptidomimetics. Its Fmoc protecting group allows for selective deprotection and coupling, facilitating the synthesis of complex peptide sequences .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and diagnostic tools .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and peptide-based materials. It is also used in the development of peptide-based hydrogels for drug delivery and tissue engineering applications .
Mechanism of Action
The mechanism of action of Fmoc-D-3-Carbamoylphe primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds .
Comparison with Similar Compounds
Fmoc-L-Phenylalanine: Similar to Fmoc-D-3-Carbamoylphe but with the L-configuration of phenylalanine.
Fmoc-D-Phenylalanine: Similar to this compound but without the carbamoyl group.
Fmoc-L-3-Carbamoylphe: Similar to this compound but with the L-configuration of 3-carbamoylphenylalanine.
Uniqueness: this compound is unique due to the presence of the carbamoyl group on the phenyl ring and the D-configuration of the amino acid. This unique structure allows for specific interactions and properties in peptide synthesis and biological applications .
Properties
IUPAC Name |
(2R)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-23(28)16-7-5-6-15(12-16)13-22(24(29)30)27-25(31)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTDQRFXBNPJQA-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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